Peptide nucleic acid, T10-lysine

Description

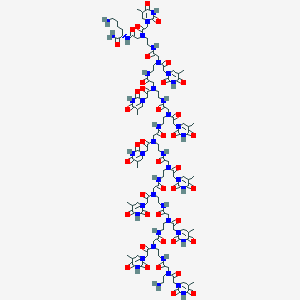

Structure

2D Structure

Properties

CAS No. |

139166-85-1 |

|---|---|

Molecular Formula |

C116H155N43O41 |

Molecular Weight |

2807.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-aminoethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]hexanamide |

InChI |

InChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1 |

InChI Key |

LRSFXPLKCFQBGL-AREVDUJESA-N |

SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |

Other CAS No. |

139166-85-1 |

Synonyms |

peptide nucleic acid, T10-lysine PNA H-T(10)-Lys(NH2) PNA T10Lys T10Lys |

Origin of Product |

United States |

Synthesis and Chemical Modification Methodologies for Peptide Nucleic Acid, T10 Lysine

Solid-Phase Synthesis Protocols for PNA-Lysine Constructs

Solid-phase synthesis is the standard method for producing PNA-lysine constructs, offering a reliable and efficient way to build the PNA chain monomer by monomer on a solid support. medsci.orgsaspublishers.comresearchgate.net This approach can be carried out using either automated or manual techniques. nih.govumich.edu

Automated Synthesis Techniques

Automated synthesizers provide a high-throughput and reproducible method for PNA synthesis. umich.edu These instruments, often adapted from peptide synthesizers, use Fmoc (9-fluorenylmethoxycarbonyl) chemistry. medsci.orgnih.gov The synthesis cycle typically involves the deprotection of the Fmoc group, followed by the coupling of the next PNA monomer. nih.gov Recent advancements in automated flow synthesis have significantly reduced the time required for each cycle, enabling the rapid production of PNA sequences. nih.gov For instance, an automated flow synthesizer can complete a synthesis cycle in as little as 3 minutes, a significant improvement over traditional batch methods. nih.gov This technology has been successfully used to synthesize an 18-mer PNA with a three-lysine linker in about an hour. nih.gov Microwave-assisted synthesis is another automated technique that can improve coupling efficiency and product purity, especially for complex sequences. saspublishers.com

Manual Synthesis Approaches

Manual solid-phase synthesis offers greater flexibility and is often used for larger-scale synthesis (>2 µmol) than what is typically achievable with automated synthesizers. umich.edu While it requires more hands-on time, it avoids the need for a dedicated instrument. umich.edu Manual synthesis often employs tert-butyloxycarbonyl (BOC) chemistry, which has been reported to produce better yields than Fmoc chemistry in some cases. umich.edu A typical manual synthesis involves cycles of deprotection, coupling, and washing, with the option of a capping step to block unreacted amines and simplify purification. umich.edu

Strategies for Lysine (B10760008) Integration into PNA Backbone

The integration of lysine into the PNA backbone is a key modification to improve its physicochemical properties. acs.orgnih.govrsc.org Lysine can be added to the termini of the PNA chain or incorporated within the sequence. nih.govacs.org

Terminal Lysine Conjugation

The most common strategy is to attach one or more lysine residues to the C-terminus or N-terminus of the PNA sequence. acs.orgpnabio.com This is typically done during solid-phase synthesis by coupling the desired number of lysine monomers to the resin before or after the PNA sequence is assembled. nih.gov For C-terminal labeling, a lysine residue is often added to provide a primary amine for conjugation. pnabio.com The addition of terminal lysine residues has been shown to significantly increase the solubility of PNA, which is particularly important for purine-rich sequences that are prone to aggregation. rsc.orgbeilstein-journals.org Studies have shown that the location of a single lysine, whether at the N- or C-terminus, does not significantly impact the binding affinity of the PNA to its target. nih.gov However, the addition of multiple lysine residues can further enhance stability. rsc.org For example, a homothymine PNA decamer with four C-terminal lysine residues was found to be nine times more soluble than the corresponding unmodified PNA. nih.gov

Internal Lysine Incorporation and its Impact on PNA Structure

Incorporating lysine within the PNA backbone, typically at the α- or γ-position of the N-(2-aminoethyl)glycine unit, offers another way to modify PNA properties. nih.govbeilstein-journals.org D-lysine has been identified as a modification at the α-position that can slightly increase the binding affinity of PNA to complementary DNA. beilstein-journals.org The chirality of the incorporated lysine has a significant impact; γ-modifications with L-lysine have been shown to form more stable duplexes with DNA and RNA, while D-lysine at this position decreases stability. beilstein-journals.org

The incorporation of lysine, particularly D-lysine, can induce a specific helical structure in the PNA-DNA duplex, known as a P-helix. This conformation is characterized by a smaller twist angle and a wider major groove compared to standard DNA helices. pnas.orgresearchgate.net This structural preorganization can lead to improved directional and mismatch specificity. nih.gov For instance, a PNA containing a "chiral box" of three adjacent D-lysine monomers showed enhanced ability to discriminate against single base mismatches. researchgate.net

Characterization Techniques for PNA-Lysine Conjugates

After synthesis, the purity and identity of PNA-lysine conjugates are confirmed using a combination of chromatographic and spectrometric techniques. saspublishers.comumich.edursc.org

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of the synthesized PNA. saspublishers.comnih.gov Reversed-phase HPLC, often using a C18 column, is used to separate the full-length product from shorter sequences and other impurities. saspublishers.com The crude purity is determined by analyzing the UV absorbance of the eluting peaks. nih.gov

Mass spectrometry (MS) is used to confirm the molecular weight of the PNA-lysine conjugate. saspublishers.comnih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) are common MS techniques used for PNA analysis. nih.govresearchgate.net These methods provide precise mass measurements that can verify the correct sequence and the successful incorporation of the lysine residues. umich.edu

The following table summarizes the key characterization data for a synthesized PNA-lysine conjugate:

| Characterization Technique | Observation | Interpretation |

| Reversed-Phase HPLC | A major peak with a specific retention time. | Indicates the presence of a high-purity product. |

| MALDI-TOF Mass Spectrometry | A mass peak corresponding to the calculated molecular weight of the PNA-T10-lysine construct. | Confirms the identity and successful synthesis of the target molecule. |

Mass Spectrometry (e.g., MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for the analysis of PNA oligomers, providing rapid and accurate determination of their molecular mass. This confirms that the correct sequence has been synthesized and allows for the assessment of purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for PNA analysis. shimadzu.com The technique provides clear information on the molecular mass of the PNA oligomer with a simple sample preparation workflow, making it ideal for quality control during and after synthesis. shimadzu.com In a typical analysis, the PNA sample is co-crystallized with a matrix and irradiated with a laser, such as an N₂ laser (337 nm), to generate ions. rsc.org The time it takes for these ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight. Analyses consistently show that synthesized PNA oligomers produce molecular ions that are in agreement with their calculated theoretical masses. rsc.orgjst.go.jp

Besides MALDI-TOF, Electrospray Ionization (ESI) MS is also utilized, often coupled with time-of-flight (ESI-TOF) or Orbitrap analyzers for high-resolution mass data. jst.go.jp ESI-MS is also valuable for studying non-covalent complexes, such as the interaction between PNAs and DNA strands in the gas phase. researchgate.net

Table 1: Representative Mass Spectrometry Results for PNA Oligomers This table is generated based on representative data from cited research and is for illustrative purposes.

| PNA Sequence | Analysis Method | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| PNA-T10-Lys-NH₂ | MALDI-TOF MS | Consistent with product | Consistent with product | rsc.org |

| PNA containing β-Lys | ESI-TOF-MS / MALDI-Orbitrap | 387.1659 | 387.1650 | jst.go.jp |

| γ-S-carboxyethyl-T10 PNA | MALDI-TOF MS | Characterized | Confirmed | plos.org |

Spectroscopic Methods (e.g., UV, Circular Dichroism)

Spectroscopic techniques are fundamental for quantifying PNA oligomers and characterizing their structural properties and interactions with target nucleic acids.

UV Spectroscopy Ultraviolet (UV) spectroscopy is routinely used to determine the concentration of PNA solutions. rsc.org The nucleobases in the PNA sequence absorb UV light at a characteristic wavelength, typically measured at 260 nm. rsc.org The concentration can be calculated using the Beer-Lambert law, provided the extinction coefficient of the PNA oligomer is known. Extinction coefficients for PNAs are often calculated using the nearest-neighbor method. rsc.org

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) is a powerful technique for studying the conformational properties of PNAs and their complexes. The CD spectrum of a PNA can reveal information about its secondary structure, such as the formation of helices. nih.gov When a PNA binds to a complementary DNA or RNA strand, the resulting CD spectrum is substantially different from that of the individual strands or a corresponding DNA-DNA duplex, providing evidence of hybridization. plos.org For instance, the formation of a (PNA)₂-DNA triplex involving a homothymine PNA decamer is characterized by a distinctive negative band around 210 nm in the CD spectrum. plos.org This technique is crucial for investigating the stoichiometry and geometry of PNA-nucleic acid complexes. plos.orgnih.gov

Table 2: Summary of Circular Dichroism Findings for PNA Complexes This table summarizes general findings from the application of CD spectroscopy to PNA analysis.

| Complex | Key Spectral Feature | Interpretation | Reference |

| Single-stranded γ-PNA | Characteristic signals | Formation of helical structures | nih.gov |

| γ-ce-H-(T10)-Gly-NH₂ / dA10 | Negative band at ~210 nm | Formation of a (PNA)₂:DNA triplex | plos.org |

| PNA-DNA duplex | Spectrum distinct from PNA or DNA alone | Indicates hybridization and conformational changes | nih.gov |

Gel Electrophoresis

Gel electrophoresis is a key method for analyzing the binding of PNA oligomers to their target DNA or RNA sequences. nih.govoup.com This technique separates molecules based on their size, charge, and conformation as they move through a gel matrix under an electric field.

Polyacrylamide Gel Electrophoresis (PAGE) is commonly used to visualize the formation of PNA-DNA complexes. nih.govoup.com When a PNA oligomer binds to a target DNA fragment, the resulting complex has a different electrophoretic mobility compared to the unbound DNA. This "gel shift" or retardation provides clear evidence of binding. oup.com Gel-retardation assays can be used to assess binding affinity and specificity. oup.com Furthermore, PAGE can be used to demonstrate the ability of PNAs to invade double-stranded DNA and inhibit the action of enzymes like restriction endonucleases, which is observed by the appearance of a protected DNA fragment of a specific size. oup.com The gels are typically stained with a fluorescent dye such as ethidium (B1194527) bromide to visualize the DNA bands. oup.com

Purification Strategies for PNA-Lysine Oligomers

The synthesis of PNA oligomers inevitably produces truncated or failure sequences alongside the desired full-length product. Therefore, a robust purification step is essential to obtain a homogenous product for experimental use.

The most common method for purifying PNA oligomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). rsc.orgjst.go.jpbiomers.net After the PNA is cleaved from the solid-phase synthesis resin and deprotected, the crude product is dissolved and injected into an HPLC system. jst.go.jp The separation is typically performed on a C18 column. rsc.org A gradient elution system is employed, commonly using a mixture of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org The hydrophobic PNA oligomers are separated based on their affinity for the stationary phase, with shorter, less hydrophobic failure sequences eluting earlier than the longer, full-length product. The eluting PNA is monitored by UV detection at 260 nm. rsc.org

Table 3: Typical RP-HPLC Conditions for PNA Purification This table outlines representative conditions for the purification of PNA oligomers by RP-HPLC.

| Parameter | Condition | Reference |

| Column | MetaChem Polaris C18 or VYDEK C18 | rsc.org |

| Mobile Phase A | 0.05% TFA in water | rsc.org |

| Mobile Phase B | 0.05% TFA in acetonitrile | rsc.org |

| Gradient | Linear gradient from A to B (e.g., 100% A to 100% B over 60 min) | rsc.org |

| Detection | UV at 260 nm | rsc.org |

A more advanced purification strategy involves the use of a "purification handle." google.comwipo.int In this method, a bis-Fmoc-protected diamine amino acid, such as lysine, is incorporated at the N-terminus of the PNA during synthesis. google.comwipo.int This handle provides a significant hydrophobic tag that allows for the selective separation of the full-length PNA oligomers (which contain the handle) from the capped, truncated failure sequences (which lack the handle) via RP-HPLC. After this initial purification, the protecting groups on the terminal lysine are removed, and the PNA can be subjected to a second optional purification step to yield the final, highly pure product. google.com This strategy is particularly effective for the purification of longer PNA oligomers. google.comwipo.int

Molecular Interaction Mechanisms of Peptide Nucleic Acid, T10 Lysine with Nucleic Acids and Proteins

Binding Affinity and Sequence Specificity with DNA and RNA Targets

The binding of PNA, T10-lysine to its target nucleic acids is characterized by high affinity and remarkable sequence specificity. The neutral amide backbone of PNA eliminates the electrostatic repulsion that exists between the negatively charged phosphate (B84403) backbones of DNA and RNA strands. acs.org This lack of charge repulsion is a primary reason why PNA:DNA and PNA:RNA duplexes are significantly more stable than their natural DNA:DNA or RNA:RNA counterparts, a property that is especially pronounced in low-salt conditions. acs.org

Studies have demonstrated that the conjugation of lysine (B10760008) to PNA significantly enhances the stability of complexes formed with both double-stranded DNA (dsDNA) and double-stranded RNA (dsRNA). acs.orgnih.gov The affinity for dsRNA targets has been observed to be approximately an order of magnitude higher than for the equivalent dsDNA sequence. nih.govacs.orgnih.gov This increased affinity is largely attributed to the positive charge of the lysine residue, which favorably interacts with the anionic nucleic acid backbone. nih.govnih.gov Research has shown that the addition of a single lysine can double the binding affinity, with further increases observed upon the addition of more lysine residues. acs.org

The sequence specificity of PNA binding is stringent. Experiments using PNA T10-lysine and its variants have shown that even a single base mismatch between the PNA and its DNA target can significantly reduce the stability and inhibitory effect of the PNA, demonstrating a high degree of thermodynamic discrimination. oup.com Electron microscopy techniques have further confirmed the ability of PNA, T10-lysine to bind to its specific target sites on duplex DNA, allowing for the determination of relative binding affinities. nih.gov

| Factor | Effect on Binding Affinity | Underlying Mechanism | Supporting Evidence |

|---|---|---|---|

| Neutral PNA Backbone | Increases stability of PNA:NA hybrids vs. NA:NA duplexes | Absence of electrostatic repulsion between backbones | More stable duplexes formed with DNA/RNA. acs.org |

| Lysine Conjugation | Significantly increases stability of PNA-dsDNA/dsRNA triplexes | Positive charge of lysine interacts with negative nucleic acid backbone | Addition of one lysine doubles binding affinity. nih.govacs.orgnih.gov |

| Target Type | Higher affinity for dsRNA than dsDNA | Structural and conformational differences between RNA and DNA duplexes | Affinity for dsRNA is ~10-fold higher than for dsDNA. acs.org |

| Sequence Matching | High specificity; mismatches reduce binding | Thermodynamic penalty for non-complementary base pairing | Single mismatch significantly reduces inhibitory effect. oup.com |

The primary mode of recognition for PNA binding to single-stranded nucleic acids is through the formation of a double helix stabilized by Watson-Crick base pairs, analogous to those in a standard DNA duplex. researchgate.net In the context of PNA, T10-lysine binding to a complementary poly-adenine (A10) sequence, the thymine (B56734) bases of the PNA form standard A-T Watson-Crick hydrogen bonds with the adenine (B156593) bases of the DNA or RNA strand. researchgate.net This interaction is the foundation for the formation of stable PNA/DNA and PNA/RNA duplexes. researchgate.net When PNA interacts with double-stranded DNA, the initial and most stable interaction for one of the PNA strands is also through Watson-Crick pairing with the complementary DNA strand. researchgate.netresearchgate.netoup.com Molecular modeling studies have confirmed the stability of these Watson-Crick paired PNA-DNA hybrid structures. researchgate.net

Beyond Watson-Crick pairing, Hoogsteen base pairing plays a crucial role, particularly in the interaction of PNA with double-stranded DNA to form a triplex structure. researchgate.netoup.com A Hoogsteen base pair involves a different hydrogen bonding face of the purine (B94841) base compared to Watson-Crick pairing. wikipedia.org In the formation of a PNA₂/DNA triplex, after one PNA strand binds to the complementary DNA strand via Watson-Crick hydrogen bonds, a second PNA strand can bind in the major groove of the newly formed PNA-DNA duplex. researchgate.netoup.com This second PNA strand is stabilized by Hoogsteen bonds, forming T-A*T triplets where the second thymine (from the second PNA) is Hoogsteen-paired to the adenine of the original Watson-Crick pair. oup.comcore.ac.uk Theoretical analysis suggests that the initial binding event in strand invasion may even occur via Hoogsteen pairing between the PNA and the intact DNA duplex, preceding the full displacement of the second DNA strand. researchgate.net While reverse Hoogsteen pairing is another possible non-Watson-Crick interaction, the predominant form in these PNA triplexes is the standard Hoogsteen geometry. wikipedia.orgnih.gov

Strand Invasion and Triplex Formation with Double-Stranded DNA (dsDNA)

A hallmark of homopyrimidine PNAs like T10-lysine is their ability to invade a double-stranded DNA helix at a complementary homopurine target sequence. acs.orgresearchgate.net This process, known as strand invasion or strand displacement, results in the formation of a highly stable PNA-DNA triplex structure and a displaced single-stranded DNA loop, often called a D-loop. researchgate.netdtu.dk The extraordinary stability of the resulting PNA-DNA hybrid is the thermodynamic driving force that makes this displacement possible. dtu.dk This mechanism is particularly efficient for pyrimidine-only PNAs targeting purine-rich sequences in dsDNA. researchgate.net

The structure formed during strand invasion is a triplex helix composed of two PNA strands and one DNA strand (PNA₂/DNA). researchgate.netresearchgate.net In this arrangement, one PNA strand binds to the complementary DNA strand (the purine-rich strand) through Watson-Crick base pairing. oup.com The second PNA strand binds parallel to the first, occupying the major groove and forming Hoogsteen base pairs with the same DNA strand. researchgate.netoup.com This results in a (PNA)₂-DNA triplex structure. oup.com This specific 2:1 PNA:DNA stoichiometry has been confirmed by various methods, including electron microscopy and analysis of reaction kinetics, which show a quadratic dependence on PNA concentration. oup.com Molecular mechanics calculations indicate that in a (pnaT)₁₀·(dA)₁₀ triplex, the two antiparallel PNA strands are stabilized by inter-residue hydrogen bonds, with the Hoogsteen strand having a slightly higher potential energy than the Watson-Crick strand. researchgate.net

The homopyrimidine T10 sequence is particularly effective at strand displacement when targeting a homopurine A10 sequence in dsDNA. The simplicity and homogeneity of the T10 sequence allow for a cooperative binding process. Studies utilizing PNA T10 have demonstrated its ability to effectively block biological processes that require access to the DNA sequence. For example, PNA T10 bound to its target site can arrest transcription by RNA polymerase, with the halt occurring precisely at the edge of the PNA binding site. nih.govku.dk Similarly, the binding of PNA T10-lysine can inhibit the cleavage of DNA by restriction enzymes whose recognition sites are at or near the PNA's target sequence. oup.com The D-loop created by the T10 PNA strand displacement has also been harnessed as an artificial promoter to initiate transcription. pnas.org The high stability of the (PNA T10)₂/DNA A10 triplex is a key factor in all these applications. core.ac.uk

| Application | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Transcription Arrest | PNA T10 forms a triplex with the template DNA strand, blocking RNA polymerase progression. | Transcription elongation is arrested at the first base of the PNA-binding site. | nih.gov |

| Inhibition of Restriction Enzymes | PNA T10-lysine binding distorts the DNA helix and blocks access to the recognition site. | Complete inhibition of cleavage by enzymes targeting sites flanking the PNA target. | oup.com |

| Artificial Transcription Promotion | The displaced single-stranded D-loop created by PNA T10 mimics a transcription bubble. | Initiation of RNA synthesis from within the PNA-induced loop. | pnas.org |

The conjugation of lysine to the PNA T10 sequence has a profound positive impact on its ability to form stable triplexes with dsDNA. acs.orgnih.gov The primary role of the cationic lysine residue is to mitigate the electrostatic repulsion between the two PNA strands and the negatively charged DNA phosphodiester backbone, thereby stabilizing the entire triplex structure. researchgate.netacs.org This electrostatic stabilization is considered the main driving force behind the observed increase in binding affinity. nih.govnih.gov Studies systematically varying the number of lysine residues have shown a direct correlation between the amount of positive charge and the stability of the PNA-dsDNA triplex. acs.org In addition to its electronic contribution, the lysine modification also improves the aqueous solubility of the PNA oligomer and helps prevent aggregation, which is crucial for efficient binding. nih.govoup.com

Duplex Formation with Single-Stranded Nucleic Acids (ssDNA/ssRNA)

Peptide nucleic acid (PNA), a synthetic DNA mimic, possesses a neutral N-(2-aminoethyl)glycine backbone, which distinguishes it from the negatively charged sugar-phosphate backbone of natural nucleic acids. This structural difference allows PNA to bind to complementary single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) with high affinity and specificity, forming stable duplexes. rsc.orgbeilstein-journals.orgnih.gov The absence of electrostatic repulsion between the PNA and nucleic acid strands contributes significantly to the enhanced thermal stability of these hybrid duplexes compared to their natural DNA/DNA or DNA/RNA counterparts. mdpi.comresearchgate.net

PNA/DNA Duplexes

PNA binds to complementary ssDNA in an antiparallel orientation, following Watson-Crick base pairing rules, to form a PNA/DNA duplex. beilstein-journals.orgpsu.edu These hybrid duplexes exhibit remarkable thermal stability, often with a higher melting temperature (Tm) than the corresponding DNA/DNA duplex. researchgate.net The stability of these duplexes is influenced by the sequence and length of the PNA. researchgate.net For instance, thermodynamic studies have shown that the stability of PNA/DNA duplexes can be predicted with reasonable accuracy using the nearest-neighbor model, particularly for shorter sequences. researchgate.net

The neutral backbone of PNA also means that the stability of PNA/DNA duplexes is less dependent on the ionic strength of the surrounding solution compared to DNA/DNA duplexes. nih.gov In fact, PNA/DNA duplexes are generally more stable at lower ionic strengths. researchgate.netrsc.orgnih.gov This is attributed to a higher association rate at lower salt concentrations, while the dissociation rate is largely insensitive to ionic strength. rsc.orgnih.gov The introduction of charged residues, such as lysine, into the PNA backbone can further modulate these interactions. plos.orgnih.gov

The conformation of PNA/DNA duplexes can vary, often adopting a P-form helix which is distinct from the A-form or B-form helices of natural nucleic acids. nih.gov The P-helix is characterized by a larger diameter and a different number of base pairs per turn. researchgate.net The introduction of chiral centers into the PNA backbone, for example through the use of D-lysine-based monomers, can influence the helical structure and binding affinity. beilstein-journals.orgpnas.org

PNA/RNA Duplexes

Similar to its interaction with ssDNA, PNA also forms stable duplexes with complementary ssRNA. beilstein-journals.org These PNA/RNA duplexes also exhibit higher thermal stability than the equivalent DNA/RNA duplexes. plos.org The binding is sequence-specific and follows Watson-Crick base pairing. The enhanced stability is again largely due to the lack of electrostatic repulsion. mdpi.com

The stability of PNA/RNA duplexes is also influenced by the ionic strength of the environment, although the effect may differ from that observed with PNA/DNA duplexes. plos.orgnih.gov Studies have shown that the incorporation of charged side chains into the PNA can have a significant impact on duplex stability with RNA, and this effect is dependent on the salt concentration. plos.org For example, at low salt concentrations, positively charged PNA binds more strongly to RNA than negatively charged PNA. plos.org However, this trend can be reversed at higher salt concentrations. plos.org

Role of Lysine in Electrostatic Interactions and Binding Enhancement

The conjugation of lysine residues to PNA oligomers is a common strategy to enhance their binding affinity for nucleic acids and improve their solubility. acs.orgnih.govnih.gov This enhancement is primarily attributed to the cationic nature of the lysine side chain, which engages in favorable electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. mdpi.com

Cationic Properties of Lysine Residues

Under physiological pH, the ε-amino group of the lysine side chain is protonated, carrying a positive charge. mdpi.com This positive charge facilitates electrostatic attraction to the negatively charged phosphodiester backbone of DNA and RNA. mdpi.com This attraction helps to overcome any residual electrostatic repulsion and can significantly increase the stability of the PNA-nucleic acid duplex. acs.orgnih.gov The addition of even a single lysine residue can double the binding affinity of a PNA for its target. acs.org

| PNA Modification | Target | Effect on Binding Affinity | Reference |

| Single Lysine Conjugation | dsDNA/dsRNA | Significantly Increased | acs.org |

| Multiple Lysine Conjugation | dsDNA/dsRNA | Further Increased | acs.org |

| D-lysine vs L-lysine | DNA | Minor Difference | nih.gov |

Impact on Ionic Strength Dependence of Binding

The presence of cationic lysine residues on a PNA molecule influences how the binding affinity is affected by the ionic strength of the solution. While unmodified PNA/DNA duplexes are generally more stable at lower ionic strengths, the addition of positive charges from lysine can alter this behavior. researchgate.netrsc.orgnih.gov

At low ionic strength, the electrostatic attraction between the positively charged lysine and the negatively charged nucleic acid backbone is strongest, leading to a significant enhancement in binding affinity. plos.org As the ionic strength increases, counterions from the salt in the solution can screen the charges on both the PNA and the nucleic acid, reducing the electrostatic attraction. plos.orgnih.gov This can lead to a decrease in the binding affinity of lysine-conjugated PNAs as the salt concentration increases, a phenomenon known as negative salt dependence. nih.gov

Interactions with RNA-Binding Proteins (RBPs)

Recent research has demonstrated that PNAs can be designed to mimic the structure of RNA hairpins and can bind to RNA-binding proteins (RBPs). nih.gov This opens up new possibilities for using PNAs to target and modulate the function of RBPs, which are involved in a wide range of cellular processes. nih.gov

For example, PNAs designed to mimic the stem-loop structure of the 4.5S RNA, which is essential for the prokaryotic signal recognition particle (SRP) pathway, have been shown to bind to the FtsYNG protein, a key component of this pathway. nih.gov This binding competes with the native RNA, inhibiting the formation of the SRP complex. nih.gov

Furthermore, a PNA has been shown to bind to Nsp9 from SARS-CoV-2, an RBP that binds to RNA hairpins. nih.gov This demonstrates the potential for PNAs to target a variety of RBPs, even those that exhibit non-sequence-specific RNA binding but have a preference for particular RNA structures. nih.gov These findings suggest that PNAs can serve as a promising class of molecules for targeting the RNA-binding activities of RBPs. nih.gov

Cellular and Subcellular Transport Mechanisms of Peptide Nucleic Acid, T10 Lysine Conjugates

Mechanisms of Cellular Uptake for PNA-Lysine Conjugates

The journey of a PNA-lysine conjugate from the extracellular environment into the cell is a complex process mediated by several interconnected pathways. The cationic nature of the lysine (B10760008) component plays a pivotal role in initiating contact with the negatively charged cell surface, a critical first step for internalization.

Endocytic Pathways and Sequestration in Cytoplasmic Vesicles

The primary route for the cellular entry of PNA-lysine conjugates is through endocytosis, a process where the cell engulfs extracellular material. acs.orgnih.gov This uptake is often dependent on time, temperature, and concentration, all hallmarks of an active endocytic pathway. researchgate.net Studies have shown that PNA-lysine conjugates, like many other cell-penetrating peptide (CPP)-PNA conjugates, are internalized and subsequently found within cytoplasmic vesicles, such as endosomes and lysosomes. nih.govrsc.org

The specific endocytic pathways involved can vary. Research on CPP-PNA conjugates suggests that both clathrin-dependent endocytosis and macropinocytosis can be utilized. nih.govpnas.org For instance, cationic CPPs conjugated to PNAs tend to rely more on macropinocytosis for internalization. nih.gov Once inside, the conjugates are often sequestered within these membrane-bound compartments, which presents a significant hurdle for reaching their intended targets in the cytoplasm or nucleus. researchgate.netrsc.org

Energy-Dependent and Energy-Independent Internalization Processes

Cellular uptake can be broadly categorized into energy-dependent (active) and energy-independent (passive) processes. The internalization of PNA-lysine conjugates predominantly follows an energy-dependent route, consistent with endocytosis. nih.govbeilstein-journals.org This is supported by observations that uptake is inhibited at low temperatures, a condition that halts most energy-requiring cellular activities. beilstein-journals.orgnih.gov

While direct translocation across the plasma membrane in an energy-independent manner has been proposed for some CPPs, the bulk of evidence for PNA-cargo conjugates points towards endocytosis as the main entry mechanism. beilstein-journals.orgmdpi.com Some studies suggest that at low concentrations, CPP-cargo conjugates are primarily taken up via energy-dependent pathways. beilstein-journals.org The specific pathway can be influenced by the properties of the CPP and the attached cargo. mdpi.com

Role of Cell-Penetrating Peptides (CPPs) in PNA-Lysine Delivery

The conjugation of short lysine peptides to PNA functions similarly to the attachment of more complex cell-penetrating peptides (CPPs). acs.orgnih.gov These cationic peptides, including simple oligo-lysine chains, significantly enhance the cellular uptake of the PNA cargo. beilstein-journals.orgacs.orgnih.gov The positive charges of the lysine residues are crucial for the initial electrostatic interactions with the negatively charged cell surface, which is a prerequisite for subsequent internalization. mdpi.com

Numerous studies have demonstrated the effectiveness of various CPPs, including those rich in arginine or lysine, in delivering PNAs into cells. nih.govoup.com For example, the TAT peptide from HIV-1 and penetratin are well-known CPPs that have been successfully used to transport PNAs across the cell membrane. acs.orgnih.gov The efficiency of uptake can be influenced by the number of cationic residues; for instance, peptides with eight or more cationic amino acids are often preferred for effective delivery. nih.gov

Endosomal Escape Strategies and Limitations in Research Models

A major bottleneck for the therapeutic efficacy of PNA-lysine conjugates is their entrapment within endosomal vesicles following endocytosis. rsc.orgnih.gov To exert their biological function, these conjugates must escape the endosome and reach the cytosol or nucleus. researchgate.net

Several strategies have been explored to facilitate endosomal escape. The use of endosomolytic agents like chloroquine (B1663885) has been shown to enhance the release of PNA conjugates from endosomes and improve their biological activity. nih.govnih.govplos.org Chloroquine is a lysosomotropic agent that can disrupt endosomal membranes. nih.gov Another approach involves photochemical internalization, where a photosensitizer is used to trigger endosomal release upon light activation. oup.com

However, achieving efficient endosomal escape remains a significant challenge in the development of PNA-based therapeutics. nih.gov The reliance on co-administration of disruptive agents in many research models highlights the current limitations in designing PNA conjugates with intrinsic endosomal escape capabilities. nih.gov

Subcellular Localization and Nuclear Delivery of PNA-Lysine Constructs

Following cellular uptake, the subcellular destination of the PNA-lysine conjugate is critical for its intended function, which often involves targeting nucleic acids within the nucleus. The lysine component not only aids in cellular entry but can also influence the subsequent trafficking of the PNA to the nucleus.

Conjugation of PNAs to peptides containing a nuclear localization signal (NLS) has been shown to facilitate nuclear entry. pnas.org Even simple cationic peptides like oligo-lysine can promote nuclear localization to some extent. oup.com Confocal microscopy studies have visualized the accumulation of fluorescently labeled PNA-peptide conjugates within the nucleus of cells. pnas.org However, it is important to note that a significant portion of the internalized conjugates may remain sequestered in vesicular compartments, limiting their access to the nucleus. rsc.org The efficient delivery to the nucleus is a key factor for the activity of antigene PNAs that target chromosomal DNA. nih.gov

Factors Influencing Cellular Permeability and Uptake Efficiency

The efficiency with which PNA-lysine conjugates cross the cell membrane and are taken up by cells is influenced by a variety of factors. These include the chemical properties of the conjugate itself and the specific characteristics of the target cells.

| Factor | Influence on PNA-Lysine Uptake | Supporting Evidence |

| Number of Lysine Residues | Generally, a higher number of lysine residues leads to increased cellular uptake. | Conjugation with short oligolysine peptides (four to eight residues) improves cellular uptake. acs.org |

| Chirality of Lysine | The chirality (D- or L-form) of lysine can affect the stability of PNA-target complexes, but its impact on uptake efficiency is less clear and may be context-dependent. | D-lysine-modified PNAs have been shown to form more stable duplexes with DNA. acs.org |

| Overall Charge | A net positive charge, provided by cationic amino acids like lysine, is crucial for interaction with the cell membrane and subsequent uptake. | Cationic lysine residues enhance biophysical and biological properties, including cellular uptake. acs.org |

| Comparison with Arginine | Arginine-rich peptides have sometimes been found to be more efficient at promoting cellular uptake than lysine-rich peptides. | Replacement of arginines with lysines in a CPP reduced the uptake of a PNA conjugate six-fold. plos.org |

| Linker Chemistry | The chemical linker used to connect the PNA and the lysine peptide can influence the stability and delivery of the conjugate. | The type of linker (e.g., disulfide vs. maleimide) can have a modest effect on antisense activity. plos.org |

Effect of Lysine Chain Length and Position on Uptake

The conjugation of lysine residues to PNA is a well-established strategy to improve its solubility and cellular uptake. The cationic nature of lysine is thought to be the primary driver for the enhanced affinity and uptake.

Systematic studies have revealed that both the number and placement of lysine residues can impact the biological activity of PNA conjugates. The addition of lysine residues, typically four to eight, at either the N- or C-terminus of the PNA has been shown to significantly improve cellular uptake, functioning similarly to more complex cell-penetrating peptides (CPPs). This enhanced uptake is attributed to endocytosis.

Research has demonstrated that increasing the number of lysine residues can lead to a more stable PNA-dsRNA triplex. For instance, extending a PNA with four L-lysine or D-lysine residues not only improved cellular uptake but also increased the stability of the PNA-dsRNA triplex. Interestingly, a systematic study on the effect of lysine's location (N- vs. C-terminus) and its chirality (D- vs. L-form) found that neither had a significant impact on the PNA's binding affinity to double-stranded RNA or DNA. This suggests that the positive charge of lysine is the main factor driving the increased affinity, rather than specific structural preorganization.

| Modification | Effect on PNA Properties | Reference |

| Single lysine conjugation | Improves solubility and prevents aggregation. | |

| Four lysine residues | Enhances cellular uptake and stability of PNA-dsRNA triplex. | |

| N- vs C-terminus position | No significant impact on binding affinity. | |

| D- vs L-chirality | No significant impact on binding affinity. |

Hydrophobicity/Hydrophilicity Balance and Solubility Modulation

The balance between hydrophobicity and hydrophilicity is crucial for the effective cellular uptake of PNA conjugates. The neutral backbone of PNA can lead to poor aqueous solubility and a tendency to aggregate. The addition of charged amino acid residues, such as lysine, increases the hydrophilicity and, consequently, the solubility of the PNA conjugate.

Studies have explored creating amphiphilic PNA structures, where the PNA oligomer is positioned between a hydrophilic peptide segment (like lysine) and a hydrophobic domain. It was found that longer PNA sequences and alkyl chains required a greater number of charged amino acids to maintain solubility.

The introduction of hydrophobic elements must be carefully managed. For example, while certain chemical modifications can increase hydrophobicity, they may also lead to poor aqueous solubility, hindering the conjugate's effectiveness. Therefore, achieving an optimal balance is key. Signal peptide mimics, which contain a hydrophobic core and a positively charged amino acid at the end, have been successfully used as carriers for PNA T10, demonstrating enhanced cell membrane permeability. These conjugates retained their ability to bind to complementary DNA, indicating that the modification did not compromise their primary function.

| Modification Strategy | Impact on PNA Conjugate | Reference |

| Addition of lysine residues | Increases hydrophilicity and solubility. | |

| Creation of amphiphilic structures | Balances hydrophobic and hydrophilic properties for improved function. | |

| Use of signal peptide mimics | Enhances cell membrane permeability. |

Conjugation with Other Carrier Molecules and Nanocarriers

To further enhance cellular delivery, PNA T10-lysine has been conjugated with a variety of other carrier molecules and incorporated into nanocarriers. This approach aims to leverage the targeting and delivery mechanisms of these carriers to overcome the limitations of PNA alone.

Cell-Penetrating Peptides (CPPs): Covalent attachment of CPPs to PNA is a common strategy to improve cellular uptake. These cationic peptides facilitate movement across cellular barriers. For example, PNA conjugated with penetratin, a peptide derived from the Antennapedia transcription factor, has shown efficient uptake into cells. Similarly, arginine-rich peptides have demonstrated promise in delivering PNAs. However, a significant challenge with CPP-mediated delivery is the entrapment of the conjugates in endosomes.

Nanocarriers: Encapsulating PNA conjugates within nanocarriers, such as those made from poly(lactic-co-glycolic acid) (PLGA), is another effective delivery strategy. Nanoparticles can protect the PNA from degradation and facilitate its entry into cells. Studies have shown that PNA-based anti-miRs encapsulated in PLGA nanoparticles can effectively inhibit miRNA functions. Gold nanoparticles have also been utilized for RNA detection using PNA probes.

Other Molecules: PNA has been conjugated to other molecules like transferrin for targeted delivery to specific cell types. Additionally, incorporating a terminal cysteine residue to a lysine-PNA conjugate has been shown to further increase cellular uptake.

| Carrier Type | Example | Key Finding | Reference |

| Cell-Penetrating Peptides | Penetratin, Arginine-rich peptides | Significantly enhances cellular uptake, though endosomal entrapment can be a limitation. | |

| Nanocarriers | PLGA nanoparticles, Gold nanoparticles | Protects PNA and facilitates cellular entry for applications like anti-miR therapy and RNA detection. | |

| Other Molecules | Transferrin, Cysteine | Enables targeted delivery and can further boost cellular uptake. |

Advanced Research Applications and Methodologies Utilizing Peptide Nucleic Acid, T10 Lysine

Gene Regulation and Modulation Studies

The unique structural characteristics of Peptide nucleic acid (PNA), T10-lysine, make it a potent tool for modulating gene expression through various mechanisms. Its neutral backbone overcomes electrostatic repulsion, facilitating strong and specific binding to target nucleic acids. beilstein-journals.orgnih.gov

PNA-based antisense agents function primarily through steric hindrance. eduardbardaji.comfcien.edu.uy Unlike conventional antisense oligonucleotides that may rely on RNase H-mediated degradation of target mRNA, PNA/RNA hybrids are not substrates for this enzyme. eduardbardaji.comfcien.edu.uy Consequently, the antisense effect of a PNA, such as T10-lysine, is achieved by physically blocking the cellular machinery involved in protein synthesis.

When a PNA oligomer binds to a target mRNA sequence, it can inhibit translation through two primary steric blocking mechanisms:

Translational Block : By binding to the 5' untranslated region (5'-UTR) or near the start codon of an mRNA molecule, the PNA can prevent the assembly of the ribosomal complex, thereby inhibiting the initiation of translation. eduardbardaji.comnih.gov

Translational Arrest : If the PNA binds to a sequence within the coding region of the mRNA, it can act as a roadblock, stalling the progression of the ribosome along the mRNA transcript and causing premature termination of translation. nih.gov

The lysine (B10760008) conjugation can enhance the cellular uptake of the PNA, a significant challenge for neutral molecules, allowing it to reach its target mRNA within the cytoplasm. nih.govnih.gov

The T10 sequence, a run of thymidine (B127349) residues, makes this specific PNA highly suitable for antigene strategies targeting poly(dA) tracts in chromosomal DNA. nih.gov These sequences are critical components of the terminator elements for eukaryotic class III genes, which include genes for tRNAs and U6 small nuclear RNA. nih.gov

A key mechanism in this antigene approach is the formation of a highly stable triple-helix complex, or PNA-DNA-PNA strand-invasion triplex. beilstein-journals.orgnih.gov The PNA invades the DNA duplex, displacing one of the DNA strands and forming a structure known as a D-loop. eduardbardaji.comnih.govnih.gov This structural distortion of the DNA can effectively inhibit gene expression at the transcriptional level.

A study on the effect of a T10 PNA on in vitro transcription of yeast class III genes demonstrated its potent inhibitory effects. The PNA was found to roadblock RNA polymerase III elongation before it reached the terminator region, leading to a near-complete inhibition of transcription on supercoiled DNA templates at nanomolar concentrations. nih.gov This inhibition was attributed to an impairment of polymerase recycling. nih.gov

| Experimental Finding on T10 PNA-mediated Transcription Inhibition | |

| Target Genes | Yeast class III genes (tRNA, U6 small nuclear RNA) nih.gov |

| PNA Sequence | T10 (oligothymine) nih.gov |

| Mechanism | Formation of a DNA-PNA adduct (triplex) that "roadblocks" RNA polymerase III. nih.gov |

| Template Requirement | Effective on supercoiled DNA templates; not effective on linearized templates. nih.gov |

| Effect | Inhibition of multiple-round transcription by impairing RNA polymerase III recycling. nih.gov |

PNAs can be employed as splicing modulators to correct aberrant splicing, a mechanism underlying various genetic diseases. sci-hub.se By binding to specific pre-mRNA sequences, a PNA can block access of the splicing machinery to aberrant splice sites or splice silencer/enhancer sequences. nih.govsci-hub.se This steric blockade can redirect the splicing pathway to produce the correct, mature mRNA, ultimately restoring the synthesis of a functional protein. sci-hub.se

While studies may not specifically name the T10-lysine variant, the principle applies. A PNA designed with a sequence complementary to a target within a pre-mRNA and conjugated with a cell-penetrating peptide moiety like poly-lysine can be effectively delivered into cells to perform splice correction. sci-hub.se The lysine component is crucial for overcoming the poor bioavailability of neutral PNA molecules. sci-hub.se Research has shown that conjugating PNAs to cell-penetrating peptides, including those containing lysine, facilitates their uptake and subsequent ability to induce splice correction in cellular models. sci-hub.se The addition of lysosomotropic agents can further enhance the efficacy of these conjugates by promoting their release from endosomes into the cytoplasm. sci-hub.se

Peptide nucleic acid, T10-lysine, primarily modulates gene expression through repression. nih.govnih.gov As detailed in the preceding sections, this repression can occur at two distinct levels:

Transcriptional Repression (Antigene) : By forming a triplex structure with DNA at promoter or terminator regions, the PNA can inhibit the transcription process, effectively silencing the gene. nih.govnih.gov The T10 PNA has been shown to be a potent inhibitor of RNA polymerase III-mediated transcription. nih.gov

Translational Repression (Antisense) : By binding to a target mRNA, the PNA can block ribosome binding or translocation, preventing the synthesis of the encoded protein. eduardbardaji.comnih.gov

While gene activation by PNAs is less common and more complex to achieve, the broader family of peptides can regulate gene expression through interactions with DNA and histone proteins, influencing the status of DNA methylation and other epigenetic mechanisms. mdpi.com However, the primary and well-documented application of PNA-T10-lysine in gene modulation is the sequence-specific repression of gene expression. nih.govnih.gov

Molecular Diagnostic and Detection Probes

The superior hybridization properties and stability of PNAs make them excellent candidates for molecular diagnostic probes. beilstein-journals.orgcreative-peptides.com

This compound, can serve as a highly effective hybridization probe for the detection of specific DNA or RNA sequences. creative-peptides.comnih.gov The neutral backbone of PNA eliminates the electrostatic repulsion that occurs with DNA probes, leading to faster hybridization and more stable PNA/DNA or PNA/RNA duplexes. beilstein-journals.orgeduardbardaji.comrsc.org This enhanced binding affinity allows for the use of shorter probes and provides greater specificity, as a single base mismatch can significantly destabilize the PNA-target duplex. beilstein-journals.org

These characteristics make PNA probes ideal for a variety of diagnostic applications:

Fluorescence In Situ Hybridization (FISH) : PNA-FISH probes can be used to detect specific nucleic acid sequences within cells and tissues. creative-peptides.comlifetein.com Their high specificity reduces background noise and allows for rapid hybridization. creative-peptides.comlifetein.com A T10 probe would specifically target poly-A sequences in DNA or poly-U sequences in RNA.

Quantitative PCR (qPCR) : PNAs can be integrated into qPCR assays to measure pathogen load or analyze gene expression levels. creative-peptides.com

Microarray Technologies : The stability and specificity of PNAs are advantageous for their use in microarray platforms for high-throughput analysis. creative-peptides.com

Capillary Electrophoresis (CE) : Fluorescently labeled PNAs can be used as affinity probes in CE-based hybridization assays to evaluate the identity of nucleic acid species with high specificity and picomolar sensitivity. nih.gov

| PNA-Based Probes in Diagnostics | |

| Telomere Probes | C-rich (TelC) and G-rich (TelG) probes for detecting telomeric repeats. lifetein.com |

| Centromere Probes | Probes specific for human alpha satellite DNA (CENT) or the CENP-B binding site (CENPB). lifetein.com |

| Pathogen Detection | Probes designed to identify specific bacteria or viruses, such as E. coli or P. aeruginosa. creative-peptides.comrsc.org |

| Gene Expression Analysis | Probes used in RT-qPCR to quantify mRNA levels for cancer prognosis and therapy selection. creative-peptides.com |

Biosensor Development and Applications

The distinct physicochemical properties of PNA, T10-lysine make it a valuable component in the development of high-performance nucleic acid biosensors. These biosensors are utilized in genetics and biomedicine for their potential to offer unprecedented sensitivity and specificity. oup.comnih.govcmu.edu

A key application is in amperometric genosensors, where PNA, T10-lysine acts as the probe molecule. The lysine moiety provides terminal amine groups that facilitate stable anchoring onto nanostructured gold surfaces. This immobilization is crucial for the sensor's performance. The neutral backbone of the PNA probe reduces electrostatic repulsion, allowing for more efficient hybridization with target DNA sequences compared to traditional DNA probes. Researchers have demonstrated that a homothymine PNA decamer bearing four lysine residues is an effective probe for amperometric sensors, enabling the selective recognition of target oligonucleotides with high sensitivity. Current time information in Cape Town, ZA.

The conjugation with lysine residues also addresses a common limitation of PNAs: poor water solubility. This enhanced solubility is critical for the preparation and function of aqueous-based biosensor systems.

Table 1: Solubility Comparison of PNA Decamers

| Compound | Solubility (mg/mL) | Fold Increase |

|---|---|---|

| Homothymine (aegPNA)₁₀ | 5.0 | - |

| Homothymine (aegPNA)₁₀-lys₄ | 46.5 | 9.3x |

This table illustrates the significant increase in aqueous solubility of a homothymine PNA decamer upon conjugation with four lysine residues, a modification that facilitates its use in biosensor development. Current time information in Cape Town, ZA.

Single Nucleotide Polymorphism (SNP) Detection

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence. The ability to accurately detect SNPs is crucial for genetic association studies and diagnostics. PNA-based probes, including sequences like T10-lysine, exhibit superior mismatch discrimination compared to their DNA counterparts, making them ideal for SNP detection. oup.comnih.govcmu.edu

The high binding affinity and specificity of PNA mean that even a single base mismatch in a target DNA sequence can significantly destabilize the PNA-DNA duplex. This property is the foundation for various SNP detection platforms. One such method is the PNA-based sandwich hybridization assay. In this system, a PNA probe is used to capture a target DNA sequence, and its high discriminatory power allows for the specific detection of the target allele while minimizing signals from mismatched (wild-type or other SNP) alleles. nih.govresearchgate.net A PNA-based sandwich biosensor has shown greatly enhanced discriminability for target gene segments against single-base mutant sequences. nih.gov

Genome Editing Research Methodologies

PNA, T10-lysine is relevant to genome editing research through its ability to bind to duplex DNA in a sequence-specific manner, forming a triplex structure. oup.com This process, known as strand invasion, creates a PNA/DNA/PNA triplex with a looped-out DNA strand, which can be recognized by endogenous cellular DNA repair machinery. nih.govnih.gov

The binding of a homopyrimidine PNA, such as a T10 sequence, to a corresponding homopurine tract (A10) in genomic DNA can initiate this process. researchgate.net The formation of this anomalous structure can stimulate DNA repair pathways, and when a homologous donor DNA template is provided, this can lead to a permanent, site-specific modification of the genome. oup.comnih.gov This PNA-mediated gene editing approach has been used to correct disease-causing mutations in preclinical models. oup.com The lysine modification enhances the solubility of the PNA, which is beneficial for its delivery and activity in cellular systems.

Electron Microscopy Mapping of Oligopurine Tracts in Duplex DNA

A specialized application for PNA, T10-lysine is the high-resolution mapping of specific DNA sequences using electron microscopy (EM). Researchers have successfully used biotinylated homopyrimidine PNA decamers to visualize complementary oligopurine tracts (e.g., A10) in linear double-stranded DNA. nih.govresearchgate.net

In this methodology, a PNA such as H-T10-LysNH2 is first conjugated with biotin. oup.com This biotinylated PNA is then incubated with the target duplex DNA. The PNA invades the duplex at the target oligopurine site, forming a stable PNA-DNA triplex. oup.comresearchgate.net To visualize the binding site, streptavidin, a protein with an extremely high affinity for biotin, is added. The large streptavidin molecule acts as an EM marker, appearing as a distinct 'bead' on the DNA strand when viewed under an electron microscope. oup.comnih.govresearchgate.net

Quantitative analysis of the positions of these streptavidin markers allows for the precise physical mapping of short target sequences on the DNA molecule. nih.govresearchgate.net This technique has demonstrated that under optimal conditions, the PNA-DNA complexes form preferentially at the fully complementary target, though binding at sites with mismatches can occur at higher PNA concentrations or longer incubation times. researchgate.net The stoichiometry of the complex is typically a (PNA)₂-DNA triplex, which can sometimes be visualized by the appearance of two streptavidin beads at a single target site. nih.govresearchgate.net

Polymerase Chain Reaction (PCR) Reaction Modulation and Inhibition

PNAs are effective modulators and inhibitors of PCR. Due to their high affinity for DNA, a PNA oligomer can bind to its complementary sequence on a DNA template and act as a steric block, preventing the binding or extension of a PCR primer or the progression of the DNA polymerase. This technique is known as PNA clamping. nih.gov

A PNA T10-lysine molecule can be designed to clamp a poly-A or poly-T region in a DNA template. When the PNA binds to this region, it effectively inhibits the amplification of that specific DNA molecule. This method is particularly useful for selectively amplifying minority alleles in a sample containing an excess of wild-type DNA, a common scenario in cancer mutation detection. The PNA clamp specifically blocks the amplification of the more abundant wild-type sequence, thereby enriching the amplification of the mutant sequence. nih.govnih.gov The lysine residue improves the solubility and handling of the PNA oligomer in the aqueous PCR buffer.

Supramolecular Chemistry and Nanofabrication

The fields of supramolecular chemistry and nanofabrication leverage the self-assembling properties of molecules to create novel structures and devices. PNA, T10-lysine possesses features that are highly advantageous for these applications.

The lysine moiety provides a primary amine that can be used for covalent attachment to surfaces. As demonstrated in biosensor development, PNA-lysine conjugates can be stably anchored to nanostructured gold surfaces, a fundamental technique in the nanofabrication of sensing devices. Current time information in Cape Town, ZA.

Furthermore, PNAs can be incorporated into nanoparticles to improve their delivery for therapeutic or research applications, such as genome editing. PNA and donor DNA molecules have been formulated into polymeric nanoparticles, for instance, using poly(lactic-co-glycolic acid) (PLGA). oup.comnih.gov These nanoparticles protect the PNA from degradation and can be functionalized to target specific cells or tissues. The physicochemical properties of the PNA, including the charge and hydrophilicity conferred by the lysine residue, can influence the formation, stability, and cellular uptake of these supramolecular assemblies. oup.com

In Vitro and Ex Vivo Research Models for Functional Assessment

The functional assessment of PNA, T10-lysine relies heavily on a variety of in vitro and ex vivo research models. These models are essential for characterizing the binding properties, biological activity, and potential therapeutic efficacy of the compound before any in vivo studies.

In Vitro Models:

Hybridization Assays: Basic functional assessment involves measuring the binding affinity and specificity of PNA T10-lysine to its complementary DNA or RNA sequence using techniques like UV-melting temperature (Tm) analysis, surface plasmon resonance, or fluorescence-based assays.

Biosensor Prototypes: As described, amperometric and other types of biosensors are assembled in vitro to test the functionality of PNA, T10-lysine as a probe molecule for detecting specific nucleic acid targets. Current time information in Cape Town, ZA.

PCR Clamping Assays: The ability of PNA, T10-lysine to inhibit PCR is tested in vitro by running PCR reactions on target templates in the presence and absence of the PNA clamp.

Cell-Free Extracts: PNA-mediated DNA repair, a key mechanism in genome editing, can be studied using cell-free extracts (e.g., from HeLa cells), which contain the necessary nuclear proteins and enzymes. nih.gov

Ex Vivo Models:

Cell Culture Systems: To assess cellular uptake and biological activity (e.g., antisense or gene editing effects), PNA, T10-lysine is introduced into cultured cells. Modifications like conjugation to cell-penetrating peptides are often necessary to overcome poor cellular uptake. nih.govnih.gov

Tissue Models: Isolated tissues or organoids can be used to study the effects of PNA in a more complex biological context than single-cell cultures.

These models provide critical data on the fundamental properties and functional performance of PNA, T10-lysine, guiding its optimization and application in more complex biological systems.

Conformational and Structural Insights of Peptide Nucleic Acid, T10 Lysine

Helicity and Handedness of PNA-DNA/RNA Duplexes and Triplexes

The inherent achirality of the standard N-(2-aminoethyl)glycine backbone of peptide nucleic acid (PNA) allows it to adopt both right-handed and left-handed helical conformations upon binding to DNA or RNA. However, the introduction of chiral monomers, such as lysine (B10760008), into the PNA backbone can effectively induce a preferential helical sense in the resulting PNA-DNA or PNA-RNA duplexes and triplexes.

Left-Handed versus Right-Handed Helices

The stereochemistry of the incorporated lysine residue plays a pivotal role in dictating the helical directionality of PNA complexes. Circular dichroism (CD) spectroscopy is a key technique used to determine the handedness of these helical structures. Studies have shown that PNAs containing monomers derived from D-amino acids, such as D-lysine, preferentially induce a right-handed helix in PNA-PNA duplexes. nih.govpnas.org This preference for a right-handed conformation is advantageous for binding to natural DNA, which also exists as a right-handed helix. nih.govpnas.org

Conversely, the incorporation of L-amino acids like L-lysine tends to induce a left-handed helical structure in PNA-PNA duplexes. nih.govpnas.orgnih.gov This control over helicity is significant for designing PNAs with specific binding orientations and improved recognition of target nucleic acid sequences. The orientation of binding (parallel or antiparallel) can also influence the resulting helicity. For instance, in antiparallel PNA:PNA duplexes, L-Lysine PNA forms left-handed helices, while D-Lysine PNA forms right-handed ones; this is reversed in parallel duplexes. nih.gov

When hybridized with DNA, the resulting PNA-DNA duplex often adopts a conformation known as the P-helix, which has structural parameters distinct from canonical A- or B-form DNA. nih.govpnas.org The P-helix is characterized by a small twist angle and a wide, deep major groove. pnas.org

Influence of Lysine Stereochemistry (D- vs. L-Lysine) on Conformation

The stereochemistry of lysine (D- versus L-isomer) directly influences the stability and conformational preference of PNA-nucleic acid complexes. D-lysine modified PNAs have been found to form more stable right-handed PNA-DNA duplexes compared to their L-lysine counterparts. acs.orgacs.orgnih.gov This enhanced stability is attributed to the D-chirality favoring the natural right-handed helical structure of DNA. mdpi.com

The introduction of D-lysine into the PNA backbone can enhance the single mismatch recognition when binding to DNA. nih.gov This suggests that the conformational rigidity imposed by the D-lysine units increases the selectivity of molecular recognition. nih.gov While D-lysine promotes a right-handed helix favorable for DNA binding, L-lysine induces the opposite chirality. acs.org Consequently, right-handed DNA binds to D-PNAs with higher affinity than to L-PNAs. pnas.org

In the context of triplex formation with double-stranded DNA (dsDNA) or RNA (dsRNA), the effect of lysine chirality on binding affinity can be less pronounced. Some studies have found that while D-lysine appears slightly more stabilizing than L-lysine in PNA-dsRNA triplexes, the effect is small and not consistently observed in PNA-dsDNA triplexes. acs.orgacs.orgnih.gov In these cases, the electrostatic attraction from the positively charged lysine appears to be the primary driver for the increased affinity, rather than chiral preorganization of the PNA backbone. nih.gov

| Lysine Stereoisomer | Preferred Helicity in PNA-PNA Duplex (Antiparallel) | Effect on PNA-DNA Duplex Stability |

| D-Lysine | Right-handed nih.gov | Forms more stable right-handed duplexes with DNA acs.orgacs.orgnih.gov |

| L-Lysine | Left-handed nih.gov | Forms less stable duplexes with right-handed DNA |

Intramolecular Interactions and Backbone Conformation in Lysine-Modified PNAs

The primary role of lysine modification is often to improve the aqueous solubility of PNA oligomers, which are inherently hydrophobic. caister.comnih.gov Beyond solubility, the introduction of lysine's chiral center and charged side chain impacts the backbone's conformational preferences. The PNA backbone is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds. caister.comwikipedia.org The incorporation of lysine, which can be viewed as a modification of this glycine (B1666218) unit, introduces a stereogenic center that restricts the backbone's flexibility. nih.govnih.gov

This increased conformational rigidity can pre-organize the PNA strand for binding to its target, enhancing selectivity. nih.gov The intrinsic conformational preference for PNAs in a PNA-DNA heteroduplex is the P-helix form. nih.govnih.gov The presence of chiral centers, such as those in D-lysine, further enhances this rigidity, limiting the ability of the PNA strand to adopt other conformations. nih.gov The positively charged lysine side chains can also interact with the negatively charged phosphate (B84403) groups of the DNA backbone, contributing to the stability of the PNA-DNA duplex. nih.govpnas.org

Advanced Structural Characterization Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structures of PNA complexes, including those modified with lysine, have been elucidated using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.org

X-ray crystallography has provided detailed atomic-level insights into the structure of PNA-DNA duplexes. For example, the crystal structure of a PNA decamer containing three D-Lys-based monomers hybridized with its complementary DNA strand was solved at a 1.66 Å resolution. nih.gov This study revealed that the D-Lys-based chiral PNA-DNA heteroduplex adopts the P-helix conformation. nih.govnih.gov Crystallographic studies are crucial for defining helical parameters, observing specific intermolecular interactions, and understanding how the chiral lysine units are accommodated within the duplex structure. nih.gov

NMR spectroscopy is a powerful tool for studying the structure and dynamics of PNA-nucleic acid complexes in solution, which more closely mimics the biological environment. pnas.org NMR has been used to characterize PNA-RNA and PNA-DNA duplexes in solution. nih.govpnas.org These studies have shown that when hybridized to RNA, PNA adopts an A-like helix, whereas with DNA, it forms a distinct conformation different from both A and B forms. pnas.org For lysine-modified proteins and peptides, NMR can also provide specific information about the ionization state and local environment of lysine side chains, which can be relevant for understanding their interactions within a PNA complex. pnas.orgpnas.orgpnas.org

| Technique | Type of Information Provided | Key Findings for Lysine-PNA |

| X-ray Crystallography | High-resolution 3D atomic structure in the solid state. | Confirmed the P-helix conformation for a D-Lys-PNA-DNA duplex. nih.govnih.gov |

| NMR Spectroscopy | 3D structure and dynamics in solution. | Characterized different helical forms (A-like with RNA, unique form with DNA). pnas.org Can probe the environment of lysine side chains. pnas.org |

Stability and Biorecognition in Research Contexts

Enzymatic Stability in Biological Extracts (e.g., human serum, bacterial extracts, cellular extracts)

A key attribute of PNA, T10-lysine for research applications is its exceptional resistance to enzymatic degradation. Studies have consistently demonstrated its stability in complex biological environments where enzymes would rapidly degrade natural peptides or nucleic acids.

Research using High-Performance Liquid Chromatography (HPLC) analysis has shown that under conditions that led to the complete degradation of a control peptide (adrenocorticotropic hormone fragment 4-10), no significant degradation of PNA, T10-lysine (H-T10-LysNH2) was observed. researchgate.netnih.govacs.orgacs.orgacs.org This stability was maintained across a variety of biological extracts, highlighting the compound's robustness for in vitro and cell-based experiments. researchgate.netnih.govacs.org

The findings from these stability studies are summarized below:

This inherent stability is attributed to the unnatural peptide-like backbone of PNA, which is not recognized as a substrate by the proteases and nucleases abundant in these extracts. plos.orgnih.govresearchgate.net

Chemical Stability and Potential Degradation Pathways in Experimental Settings

Peptide nucleic acids are characterized by high chemical stability, in part due to their robust amide bonds. google.comresearchgate.net However, like any molecule, PNA, T10-lysine can be susceptible to degradation under specific, often harsh, experimental conditions that are generally outside the scope of standard biological assays.

While highly stable under typical physiological conditions of pH and temperature, potential degradation pathways can be induced in specific contexts. researchgate.net For instance, challenges in the chemical synthesis of long PNA sequences highlight potential side-reactions such as rearrangement, isomerization, and deletion, which could theoretically occur under extreme chemical stress. acs.org

In the context of advanced analytical techniques, fragmentation can be induced. Studies on lysine-containing peptides using collision-induced dissociation mass spectrometry revealed that fragmentation pathways can be influenced by the charge state of lysine (B10760008) residues. nih.gov In a peptide with multiple protonated lysine residues, the high positive charge density can prevent proton migration to nearby amide bonds, thus stabilizing that region of the molecule, while other parts of the peptide may be more susceptible to cleavage. nih.gov This suggests that in specific analytical settings like mass spectrometry, the lysine moiety of PNA, T10-lysine could influence its fragmentation pattern, a form of controlled degradation. However, it is crucial to note that these conditions are not typical of its use as a research tool in biological systems.

Implications for Research Tool Longevity and Experimental Performance

The combined enzymatic and chemical stability of PNA, T10-lysine has significant positive implications for its performance and longevity as a research tool.

Longevity in Experiments: Its resistance to degradation by nucleases and proteases gives it a superior lifetime in both in vitro and in vivo applications compared to standard DNA, RNA, or peptide-based tools. acs.orgnih.gov This ensures that the concentration of the active probe remains constant over the course of an experiment, leading to more reliable and reproducible data.

Enhanced Experimental Performance: The stability of PNA, T10-lysine is directly linked to its high performance in various research assays. Because it is not degraded, it can effectively bind to its target DNA or RNA sequence with high affinity and specificity. acs.orgresearchgate.netontosight.ai This leads to a high signal-to-noise ratio in applications such as:

Diagnostic Assays: In techniques like Fluorescence In Situ Hybridization (PNA-FISH), the probe's stability allows for stringent washing conditions, reducing background and increasing specificity. nih.gov

Biosensors: PNA-based biosensors exhibit high sensitivity and selectivity due to the stable hybridization of the PNA probe with the target nucleic acid. nih.gov

Antisense and Antigene Applications: For modulating gene expression, the PNA molecule must remain intact within the cell to bind to its target mRNA or DNA. Its resistance to cellular enzymes is essential for its biological activity in these contexts. researchgate.netontosight.aiacs.org

Q & A

Q. How can researchers optimize PNA hybridization efficiency for nucleic acid targets in high-salt conditions?

Hybridization efficiency of PNAs is influenced by their uncharged backbone, which reduces electrostatic repulsion with DNA/RNA but faces challenges in high-salt environments where DNA-DNA interactions stabilize . To address this:

- Ru-complex conjugation : Attaching Ru(phen)₃ to PNAs enhances DNA-PNA binding by stabilizing invasion complexes via intercalation, even at physiological salt concentrations .

- Cationic modifications : Introducing methyl adducts (e.g., G⁺ in masaPNA) weakens PNA-PNA interactions, improving strand invasion into duplex DNA .

- Nuclear localization signal (NLS) peptides : Linking NLS peptides to PNAs leverages electrostatic interactions with DNA to stabilize hybridization .

Q. What experimental design principles ensure sequence-specific antisense activity of PNAs against viral RNA targets (e.g., HCV IRES)?

Key considerations include:

- Target selection : Focus on conserved, functionally critical regions (e.g., HCV IRES domains). Antisense PNAs targeting these regions showed EC₅₀ values of 50–150 nM in inhibiting IRES-dependent translation .

- Dose-response validation : Use dual-luciferase assays to quantify inhibition, ensuring a sigmoidal dose-response curve to confirm sequence specificity .

- Control oligos : Include scrambled PNA sequences and mismatch controls to rule out off-target effects .

Q. What methods are used to detect PNA-nucleic acid interactions in cellular or in vitro systems?

- Fluorescence in situ hybridization (FISH) : PNA probes (e.g., LifeTein’s custom probes) offer higher thermal stability and resistance to nucleases compared to DNA probes, enabling precise localization of RNA/DNA targets in fixed cells .